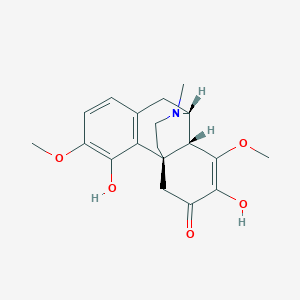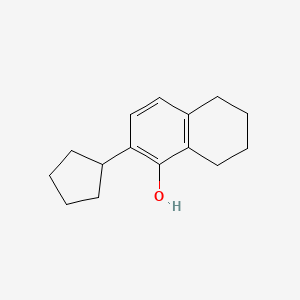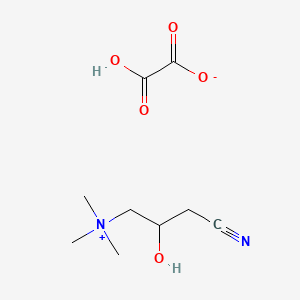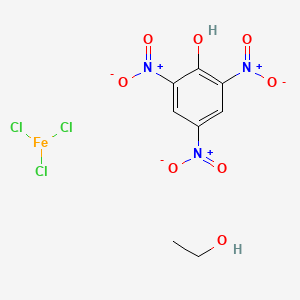
Cervisol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cervisol is a bioactive compound known for its potential therapeutic applications, particularly in the treatment of cervical cancer. It is derived from natural sources and has shown promising results in inhibiting the growth and spread of cancer cells. This compound is part of a broader class of compounds that exhibit antioxidant and pro-oxidant properties, making it a subject of interest in both medicinal and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cervisol involves several steps, starting with the extraction of the raw material from natural sources. The raw material undergoes a series of chemical reactions, including oxidation and reduction, to isolate the active compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the purity and efficacy of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods allow for the precise separation and quantification of this compound, ensuring that the compound meets the required standards for pharmaceutical use. The industrial production process also includes rigorous quality control measures to maintain consistency and safety.
化学反应分析
Types of Reactions
Cervisol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have enhanced or reduced biological activity.
Reduction: The compound can also be reduced to yield other bioactive forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, potentially altering its therapeutic properties.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic solvents for substitution reactions. The reaction conditions are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and other therapeutic applications.
科学研究应用
Cervisol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the mechanisms of oxidation and reduction reactions.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer cells.
Medicine: this compound is being investigated as a potential therapeutic agent for cervical cancer and other types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
Cervisol exerts its effects through multiple molecular targets and pathways. It primarily acts by inducing apoptosis (programmed cell death) in cancer cells. The compound interferes with the signaling pathways that regulate cell growth and division, leading to the inhibition of cancer cell proliferation. This compound also has antioxidant properties, which help in reducing oxidative stress and preventing damage to healthy cells.
相似化合物的比较
Cervisol is unique in its dual role as both an antioxidant and a pro-oxidant. This property distinguishes it from other similar compounds, such as quercetin and thymoquinone, which primarily act as antioxidants. The ability of this compound to induce apoptosis in cancer cells while protecting healthy cells makes it a promising candidate for further research and development.
List of Similar Compounds
- Quercetin
- Thymoquinone
- Resveratrol
- Curcumin
These compounds share some similarities with this compound in terms of their antioxidant properties, but this compound’s unique mechanism of action and dual role set it apart.
属性
CAS 编号 |
8055-05-8 |
|---|---|
分子式 |
C8H9Cl3FeN3O8 |
分子量 |
437.4 g/mol |
IUPAC 名称 |
ethanol;trichloroiron;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H6O.3ClH.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3;;;;/h1-2,10H;3H,2H2,1H3;3*1H;/q;;;;;+3/p-3 |
InChI 键 |
FFPRZNOIESDEQG-UHFFFAOYSA-K |
规范 SMILES |
CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].Cl[Fe](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



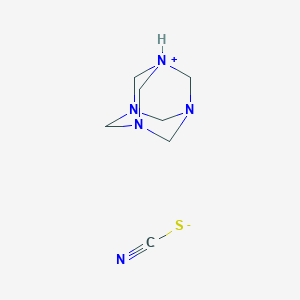
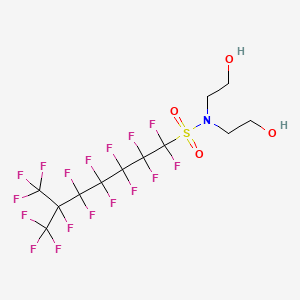
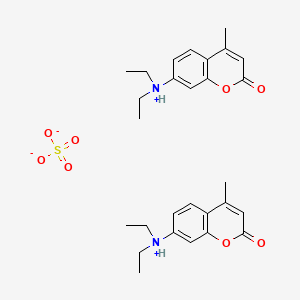
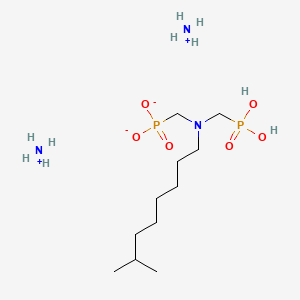



![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)


